molecular formula C7H14O4 B1334990 Methyl 3,3-dimethoxy-2-methylpropanoate CAS No. 76526-43-7

Methyl 3,3-dimethoxy-2-methylpropanoate

Cat. No. B1334990
CAS RN: 76526-43-7
M. Wt: 162.18 g/mol
InChI Key: CBFKVFFWFXUWDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl esters and related compounds often involves the use of reagents that can introduce functional groups to the ester or modify its structure. For example, the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs involves the transformation of methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which are versatile synthons for the preparation of polysubstituted heterocyclic systems . Similarly, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate is prepared from acetoacetic esters and used as a reagent for the preparation of various heterocyclic compounds . These methods demonstrate the versatility of methyl esters in organic synthesis.

Molecular Structure Analysis

The molecular structure of methyl esters is crucial for their reactivity and the type of chemical reactions they can undergo. For instance, the orientation around the double bond of methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate was established by X-ray analysis, which is important for understanding its reactivity in the synthesis of heterocyclic compounds . The molecular structure dictates the sites of reactivity and the possible transformations the compound can undergo.

Chemical Reactions Analysis

Methyl esters participate in a variety of chemical reactions, often acting as precursors for the synthesis of heterocyclic systems. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with heterocyclic compounds containing an active methylene group to afford benzoylamino substituted pyranopyrimidinones and other pyranone derivatives . These reactions are typically facilitated by the presence of electron-withdrawing or electron-donating groups on the ester, which can stabilize the transition states or intermediates formed during the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl esters, such as boiling point, melting point, solubility, and stability, are influenced by their molecular structure. For instance, the presence of substituents like dimethylamino or benzyloxycarbonyl groups can affect the compound's polarity, solubility in organic solvents, and reactivity towards nucleophiles or electrophiles. The high analytical purity of synthesized compounds, such as 1,1-dimethoxy-2-phenylpropane, indicates their potential for use in sensitive applications like the food industry .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 3,3-dimethoxy-2-methylpropanoate is used in various synthesis processes. For instance, it is involved in the three-step synthesis of 1,1-dimethoxy-2-phenylpropane, which is used in the food industry due to its high purity and sensory properties (Hájek, Kacer, & Červený, 2002).
  • The compound plays a role in the catalytic oxidation of methylacrylate to produce 3,3-dimethoxy methyl propionate, a valuable industrial chemical used in pharmaceuticals, polymers, and adhesives. This synthesis utilizes a green approach with palladium-catalyzed oxidation (Tanaka, Takahara, & Lempers, 2009).

Industrial Applications

  • In industrial applications, methyl 3,3-dimethoxy-2-methylpropanoate is utilized in the synthesis of novel polyurethanes. These polyurethanes, containing nonlinear optical (NLO) chromophores, show promise for applications in NLO devices due to their high thermal stability and solubility in common organic solvents (Lee, Bang, & Baek, 2005).

Photophysical Studies

  • The compound has been studied for its potential in photophysical applications. For example, an alkoxyamine derivative of methyl 3,3-dimethoxy-2-methylpropanoate has been proposed as a photoiniferter due to its ability to decompose under UV irradiation and generate radicals, making it suitable for photopolymerization processes (Guillaneuf et al., 2010).

Safety And Hazards

“Methyl 3,3-dimethoxy-2-methylpropanoate” may cause serious eye irritation, respiratory irritation, and skin irritation . Precautionary measures include avoiding inhalation, contact with skin, and contact with eyes .

properties

IUPAC Name

methyl 3,3-dimethoxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-5(6(8)9-2)7(10-3)11-4/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFKVFFWFXUWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997888
Record name Methyl 3,3-dimethoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3-dimethoxy-2-methylpropanoate

CAS RN

76526-43-7
Record name Methyl 3,3-dimethoxy-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76526-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,3-dimethoxy-2-methylpropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076526437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,3-dimethoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,3-dimethoxy-2-methylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
RD Walkup, NU Obeyesekere - Synthesis, 1987 - thieme-connect.com
This streamlined procedure for converting methyl meth-. tcrylate to methyl 3, 3-tlialkoxy-2-methylpropanoates is general with respect to any txlcohols used to form the 3, 3-dialkoxv moiety…
Number of citations: 6 www.thieme-connect.com
E Lee, Jeong, EJ Kang, LT Sung… - Journal of the American …, 2001 - ACS Publications
Pamamycins are 16-membered macrodiolides isolated from Streptomyces alboniger and S. aurantiacus. 1 They display autoregulatory, antibiotic, and anionophoric activities2 (Figure 1)…
Number of citations: 65 pubs.acs.org
Jeong, EJ Kang, LT Sung, SK Hong… - Journal of the American …, 2002 - ACS Publications
A macrodiolide antibiotic pamamycin-607 was synthesized by joining two hydroxy acid components. Three cis-2, 5-disubstituted tetrahydrofuran rings in the molecule were …
Number of citations: 85 pubs.acs.org
J Hu, J Zhang, J He - Current Medicinal Chemistry, 2021 - ingentaconnect.com
Nonactic acid, which is a macrocyclic nonactin subunit, contains four asymmetric centers and has the molecular formula of C10H18O3. Due to their various biological activities and …
Number of citations: 1 www.ingentaconnect.com
EJ Kang, E Lee - Chemical reviews, 2005 - ACS Publications
Nature presents us countless numbers of natural products with complex and fascinating structures and useful properties. Macrodiolides belong to one relatively small but interesting …
Number of citations: 338 pubs.acs.org
S Mikami, M Kawasaki, S Ikeda, N Negoro… - Chemical and …, 2017 - jstage.jst.go.jp
Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors Structurally Different from N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)…
Number of citations: 15 www.jstage.jst.go.jp
E Lee, SJ Choi - Organic Letters, 1999 - ACS Publications
Radical cyclization of the β-alkoxymethacrylate obtained from 5-benzyloxy-1-iodohexan-3-ol led to the stereoselective preparation of the benzyl ether of (+)-methyl nonactate, …
Number of citations: 53 pubs.acs.org
GT Lee - 1987 - search.proquest.com
the material submitted. For example: Page 1 INFORMATION TO USERS While the most advanced technology has been used to photograph and reproduce this manuscript, the quality …
Number of citations: 0 search.proquest.com
NU Obeyesekere - 1986 - Texas Tech University
Number of citations: 3

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